3-(4-Ethylphenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Ethylphenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of an ethyl-substituted phenyl group attached to a propynyl alcohol moiety. This compound is part of the propargylic alcohol family, known for their unique reactivity due to the presence of both an alkyne and an alcohol functional group.
Scientific Research Applications
3-(4-Ethylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and as a precursor for various industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)prop-2-yn-1-ol typically involves the reaction of 4-ethylphenylacetylene with formaldehyde in the presence of a base. The reaction is catalyzed by copper(I) iodide and palladium(II) chloride, using triethylamine as a base. The reaction is carried out under an inert atmosphere at room temperature, followed by purification through column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the copper-catalyzed addition of formaldehyde to 4-ethylphenylacetylene. This method is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into a leaving group.
Major Products Formed:
Oxidation: 3-(4-Ethylphenyl)prop-2-ynal or 3-(4-Ethylphenyl)prop-2-ynoic acid.
Reduction: 3-(4-Ethylphenyl)prop-2-yn-1-ane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-(4-Methylphenyl)prop-2-yn-1-ol
- 3-(4-Trifluoromethylphenyl)prop-2-yn-1-ol
- 3-(4-Chlorophenyl)prop-2-yn-1-ol
Comparison: 3-(4-Ethylphenyl)prop-2-yn-1-ol is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. Compared to its methyl, trifluoromethyl, and chloro analogs, the ethyl-substituted compound may exhibit different steric and electronic effects, leading to distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-ethylphenyl)prop-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMHMSDRESJOIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608561 | |
Record name | 3-(4-Ethylphenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918625-92-0 | |
Record name | 3-(4-Ethylphenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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